molecular formula C19H26N2O5 B15249020 7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate

7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate

Cat. No.: B15249020
M. Wt: 362.4 g/mol
InChI Key: JYDMKCLYLUGIJQ-UHFFFAOYSA-N
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Description

7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[331]nonane-7,9-dicarboxylate is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a benzyl group, a tert-butyl group, and two ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.

    Introduction of the benzyl group: The benzyl group is introduced through a substitution reaction, often using benzyl halides in the presence of a base.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation, typically using tert-butyl halides.

    Esterification: The final step involves the esterification of the carboxylic acid functionalities to form the desired ester groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

    Substitution: The benzyl and tert-butyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of biological processes and as a potential drug candidate.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl 7-tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate
  • tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Uniqueness

7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

7-O-benzyl 9-O-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(23)21-15-9-20(10-16(21)13-24-12-15)17(22)25-11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDMKCLYLUGIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CN(CC1COC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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